Superior Cellular Bioactivity Compared to Higher-Affinity Bicyclic Inhibitors
Second-generation bicyclic peptide inhibitors of Grb7, such as G7-B1, have been engineered with enhanced in vitro binding affinity (Kd) for the Grb7-SH2 domain compared to the first-generation monocyclic G7-18NATE [1]. Despite this, direct comparative cellular assays reveal a critical functional divergence. In proliferation, migration, and invasion assays using SKBR-3 and MDA-MB-231 breast cancer cell lines, the bicyclic peptides were found to be not more bioactive than G7-18NATE [2]. The study concluded that this was due to reduced cellular penetration and target engagement, not steric hindrance from the cell-penetrating peptide tag, demonstrating that G7-18NATE remains the most effective peptide inhibitor of Grb7 developed to date in a cellular context [2].
| Evidence Dimension | Cellular Bioactivity (Proliferation, Migration, Invasion) |
|---|---|
| Target Compound Data | G7-18NATE (monocyclic): Functional cellular inhibition observed. |
| Comparator Or Baseline | Second-generation bicyclic peptide inhibitors (e.g., G7-B1): No significant improvement in bioactivity; less effective overall. |
| Quantified Difference | Bicyclic peptides showed no increase in bioactivity despite improved in vitro binding affinity [1][2]. |
| Conditions | Comparative cell-based assays in SKBR-3 (HER2+) and MDA-MB-231 (TNBC) breast cancer cell lines [2]. |
Why This Matters
This data is critical for scientific procurement as it demonstrates that higher target binding affinity in vitro does not guarantee superior functional performance in cells, establishing G7-18NATE as the functionally superior tool compound for cellular studies.
- [1] Gunzburg MJ, et al. Unexpected involvement of staple leads to redesign of selective bicyclic peptide inhibitor of Grb7. Sci Rep. 2016;6:27060. View Source
- [2] Sang J, et al. Evaluation of Cyclic Peptide Inhibitors of the Grb7 Breast Cancer Target: Small Change in Cargo Results in Large Change in Cellular Activity. Molecules. 2019;24(20):3739. View Source
